ALDH3A1 Inhibition Profile: 2-Acetyl-4-methylbenzaldehyde Exhibits Minimal Activity While Analogs Show Nanomolar Potency
2-Acetyl-4-methylbenzaldehyde demonstrates negligible inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), with an IC50 greater than 100,000 nM [1]. This stands in stark contrast to other benzaldehyde derivatives in the same assay series, such as compound BDBM50447069 (CHEMBL1492620) which exhibited an IC50 of 1,000 nM, and BDBM50447072 (CHEMBL1890994) with an IC50 of 2,100 nM [2][3]. For context, a related benzaldehyde derivative (BDBM50448798) showed an IC50 of 1,800 nM against ALDH3A1 and 4,000 nM against ALDH1A1, further underscoring the wide range of activity possible within this chemical class [4].
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity |
|---|---|
| Target Compound Data | IC50 >100,000 nM |
| Comparator Or Baseline | BDBM50447069 (CHEMBL1492620): IC50 = 1,000 nM; BDBM50447072 (CHEMBL1890994): IC50 = 2,100 nM |
| Quantified Difference | Target compound is >100-fold less potent than comparator BDBM50447069 |
| Conditions | Spectrophotometric assay using benzaldehyde as substrate; preincubation for 1 min followed by substrate addition |
Why This Matters
For projects where ALDH3A1 inhibition is either a desired mechanism or an off-target liability to be avoided, the stark >100-fold difference in potency provides clear selection criteria: 2-Acetyl-4-methylbenzaldehyde is an appropriate choice when minimal ALDH3A1 interaction is required, while the more potent analogs are suitable for hit-to-lead campaigns targeting this enzyme.
- [1] BindingDB. BDBM50447057 (CHEMBL1413180). IC50 data for ALDH3A1 inhibition: >100,000 nM. View Source
- [2] BindingDB. BDBM50447069 (CHEMBL1492620). IC50 data for ALDH3A1 inhibition: 1,000 nM. View Source
- [3] BindingDB. BDBM50447072 (CHEMBL1890994). IC50 data for ALDH3A1 inhibition: 2,100 nM. View Source
- [4] BindingDB. BDBM50448798 (CHEMBL3128217). IC50 data for ALDH3A1 and ALDH1A1 inhibition. View Source
